
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate, also known as tert-leucine methyl ester, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate is not fully understood. However, it has been suggested that the compound may act as a nucleophile in various reactions, leading to the formation of new bonds and the synthesis of complex molecules.
Biochemical and physiological effects:
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate has been shown to have no significant biochemical or physiological effects in vitro and in vivo studies. However, further studies are needed to fully understand the potential effects of the compound on living organisms.
Advantages and Limitations for Lab Experiments
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate has several advantages for lab experiments. It is easy to synthesize, has high purity, and can be used as a building block for the synthesis of various biologically active compounds. However, the compound has some limitations, including its potential toxicity and lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the research on tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate. These include further studies on its mechanism of action, its potential applications in drug discovery, and its use as a building block for the synthesis of new materials. Additionally, the compound may have potential applications in the fields of catalysis and asymmetric synthesis, which warrant further investigation.
Conclusion:
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of the compound with high purity. While the mechanism of action of the compound is not fully understood, it has been suggested to act as a nucleophile in various reactions. Further studies are needed to fully understand the potential effects of the compound on living organisms. The compound has several advantages for lab experiments, including its ease of synthesis and potential applications in drug discovery and the synthesis of new materials. Future research directions include further studies on its mechanism of action and potential applications in catalysis and asymmetric synthesis.
Synthesis Methods
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate can be synthesized through a multi-step process involving the reaction of tert-butyl acetoacetate with 2-methylphenylhydrazine, followed by the addition of methyl iodide and the final step of hydrolysis. This synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate has been widely used in scientific research due to its potential applications in various fields. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of various biologically active compounds.
properties
IUPAC Name |
tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10-7-5-6-8-11(10)12(15)9-13(16)17-14(2,3)4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXYESFVGXKUEH-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3S)-3-amino-3-(2-methylphenyl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


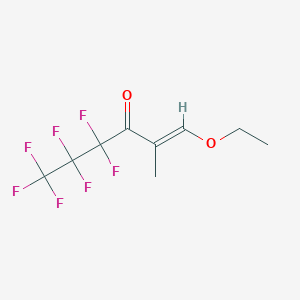
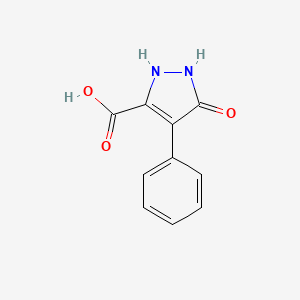
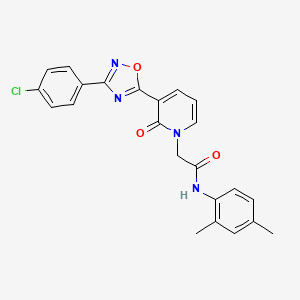
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2996716.png)
![N'-cyclohexyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide](/img/structure/B2996721.png)
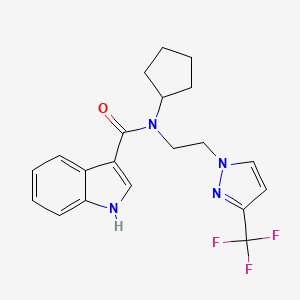
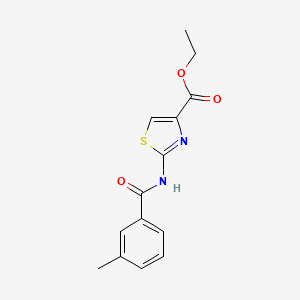
![1-Methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine hydrochloride](/img/structure/B2996725.png)
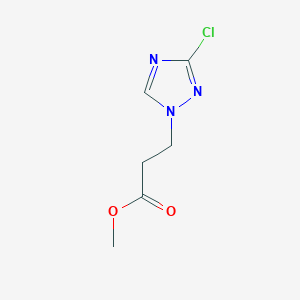
![1-phenethyl-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2996727.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide](/img/structure/B2996731.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea](/img/structure/B2996732.png)